molecular formula C7H14F2N2 B1481311 3-(1,1-Difluoroethyl)piperidin-1-amine CAS No. 2098048-75-8

3-(1,1-Difluoroethyl)piperidin-1-amine

Cat. No. B1481311
CAS RN: 2098048-75-8
M. Wt: 164.2 g/mol
InChI Key: VWIHHMFBGDGBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-Difluoroethyl)piperidin-1-amine, also known as 3-DFPE, is an organic compound that has been studied extensively for its potential use in a variety of scientific applications. It is a derivative of piperidine and has a molecular formula of C5H10F2N2. It is a colorless liquid, with a boiling point of 88°C and a melting point of -20°C. 3-DFPE has a range of applications in the fields of chemistry, biology, and medicine, and is used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Pharmacological Research

  • Neuropharmacological Effects

    Piperidine derivatives have been investigated for their effects on the central nervous system, including modulation of glutamate receptors and potential antidepressant activity. For instance, specific piperidine compounds facilitated the induction of long-term potentiation in the hippocampus of rats, a process crucial for memory and learning, suggesting their potential application in neurological research and therapy (Stäubli et al., 1994).

  • Anticonvulsant Properties

    Piperidine derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting their potential as therapeutic agents for seizure disorders (Ho et al., 2001).

Chemical Synthesis and Materials Science

  • Catalysis and Synthesis

    Piperidine derivatives are integral in catalytic processes and the synthesis of complex molecules. For example, recyclable copper catalyst systems involving piperidine derivatives have been developed for C-N bond-forming cross-coupling reactions, essential for creating various pharmacologically active compounds and materials (Kantam et al., 2013).

  • Environmental Applications

    Amine-functionalized sorbents, including those based on piperidine structures, have shown efficacy in removing persistent and harmful perfluoroalkyl substances (PFAS) from water, demonstrating the potential for environmental remediation applications (Ateia et al., 2019).

properties

IUPAC Name

3-(1,1-difluoroethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c1-7(8,9)6-3-2-4-11(10)5-6/h6H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIHHMFBGDGBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)piperidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Difluoroethyl)piperidin-1-amine
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Reactant of Route 6
3-(1,1-Difluoroethyl)piperidin-1-amine

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